molecular formula C16H19N5O3S B2943822 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 2034424-39-8

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2943822
CAS No.: 2034424-39-8
M. Wt: 361.42
InChI Key: PSDFBGAXAFFWQJ-UHFFFAOYSA-N
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Description

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a fascinating compound, particularly noted for its unique structure and potential applications. The presence of distinct functional groups within the molecule suggests varied reactivity and utility in different scientific fields, from pharmaceuticals to industrial applications.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • This compound can be synthesized through multi-step organic reactions, beginning with the formation of the core pyridazinone and thiazole structures.

    • A typical synthesis involves the cyclization of an appropriate hydrazine derivative with a keto-ester to form the pyridazinone ring.

    • Subsequent reactions introduce the acetamido and carboxamide functionalities. The final product is purified using techniques like recrystallization or chromatography.

  • Industrial Production Methods

    • Industrial production might involve a large-scale application of the same synthetic routes with optimizations for yield and purity. Common methods include high-performance liquid chromatography (HPLC) for purification and high-pressure reactors for reactions.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The presence of amide and thiazole groups allows for oxidation reactions under specific conditions, leading to oxidized derivatives.

    • Reduction: : Selective reduction can target the pyridazinone or amide groups.

    • Substitution: : Both nucleophilic and electrophilic substitutions are possible at different positions on the molecule.

  • Common Reagents and Conditions

    • Typical reagents include strong acids/bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

  • Major Products

    • Oxidized, reduced, or substituted derivatives of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry

    • Utilized as a building block for creating more complex molecules in organic synthesis.

  • Biology

  • Medicine

    • Possibilities in drug design, particularly in targeting specific biological pathways owing to its unique structure.

  • Industry

    • Uses in creating specialized polymers or as a component in material science due to its stability and reactivity.

Mechanism of Action

  • Molecular Targets and Pathways

    • The exact mechanism would depend on the specific application but generally involves interaction with biological macromolecules such as enzymes or receptors.

    • The compound could act as an inhibitor or activator, depending on the target pathway.

Comparison with Similar Compounds

  • Similar Compounds

    • 2-cyclopropyl-6-oxopyridazinone derivatives

    • Thiazole-based amides

    • Acetamido compounds

  • Uniqueness

    • Its unique combination of functional groups and structure provides distinct reactivity patterns not seen in other compounds.

    • Comparatively, it might offer higher specificity in biological applications or more robust properties in industrial uses.

So, what do you think? Did this satisfy your curiosity, or are you left craving more chemistry?

Properties

IUPAC Name

2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-9-14(15(24)20(2)3)25-16(17-9)18-12(22)8-21-13(23)7-6-11(19-21)10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFBGAXAFFWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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